molecular formula C11H14FNO B3374175 [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017444-90-4

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B3374175
CAS No.: 1017444-90-4
M. Wt: 195.23 g/mol
InChI Key: VFSNOLLHQDKRAL-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.24 g/mol . It is supplied as an oil and is recommended to be stored at room temperature . This pyrrolidine-based compound is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. Its structure, featuring a fluorophenyl group and a methanol functional group on a pyrrolidine ring, makes it a versatile intermediate for drug discovery efforts. The compound is especially relevant in the development of kinase inhibitors, which are a key focus for the treatment of proliferative diseases. Research indicates that closely related structural analogs of this chemical are utilized as core components in dihydronaphthyridine-based compounds that act as potent kinase inhibitors . As a key intermediate, this compound can be produced in high and ultra-high purity forms, including 99%, 99.9%, 99.99%, and higher, as well as to various standard grades such as Reagent, Technical, and Pharmaceutical Grades . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For comprehensive handling and safety information, please request a Safety Data Sheet (SDS) from the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSNOLLHQDKRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Fluorophenyl Pyrrolidin 3 Yl Methanol and Its Analogues

Retrosynthetic Analysis of the [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For this compound, several strategic disconnections can be envisioned.

A primary disconnection is the bond between the pyrrolidine (B122466) nitrogen and the 2-fluorophenyl ring. This C-N bond disconnection suggests a synthesis route based on the N-arylation of a pre-formed pyrrolidine-3-yl]methanol intermediate. The synthetic equivalents for this approach would be pyrrolidin-3-yl]methanol and an activated 2-fluorophenyl derivative, such as 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene, which can be coupled using modern cross-coupling methodologies.

Alternatively, the pyrrolidine ring itself can be disconnected, suggesting a strategy based on the cyclization of an acyclic precursor. This approach involves forming the five-membered ring from a linear chain that already contains the N-(2-fluorophenyl) moiety. For example, an intramolecular cyclization of a 4-amino-substituted alcohol or halide, where the amino group is already attached to the 2-fluorophenyl ring, offers a direct route to the core structure.

A third approach involves the functionalization of a simpler, commercially available pyrrolidine derivative. Chiral precursors like L- or D-proline and 4-hydroxyproline are particularly attractive starting materials. nih.govumaryland.edu For instance, 4-hydroxyproline could potentially be converted to the target 3-hydroxymethyl structure through a series of stereocontrolled functional group manipulations, followed by N-arylation.

Classical and Modern Approaches to Pyrrolidine Ring Formation

The construction of the pyrrolidine core is a central theme in heterocyclic chemistry, with a wide array of both classical and modern methods available.

Cyclization Reactions for Pyrrolidine Core Construction

The formation of the pyrrolidine ring from acyclic precursors is a versatile strategy that allows for the incorporation of substituents during the ring-forming process.

Intramolecular Cyclization: This is one of the most common strategies, often involving the cyclization of bifunctional linear molecules. For instance, the condensation of a 1,4-dicarbonyl compound with a primary amine followed by reduction is a classic approach. mdpi.com Similarly, the intramolecular nucleophilic substitution of γ-amino halides or the reductive amination of γ-amino ketones can efficiently yield the pyrrolidine scaffold. mdpi.com

1,3-Dipolar Cycloaddition: This powerful modern method involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile). osaka-u.ac.jpnih.gov This [3+2] cycloaddition is highly convergent and can generate multiple stereocenters in a single step with a high degree of control, making it particularly valuable for the synthesis of complex, stereochemically rich pyrrolidines. rsc.orgacs.org The reaction can be catalyzed by various metal salts, such as those of silver or copper. acs.org

Palladium-Catalyzed Carboamination: Intramolecular carboamination of γ-aminoalkenes provides another efficient route to substituted pyrrolidines. nih.gov These reactions, catalyzed by palladium complexes, form both a C-C and a C-N bond in a single operation. Tandem N-arylation/carboamination sequences have also been developed, allowing for the construction of N-aryl pyrrolidines from simple primary γ-amino alkenes and aryl bromides. nih.gov

Ring Contraction Reactions: An emerging strategy involves the photo-promoted ring contraction of pyridines using reagents like silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This method transforms abundant six-membered heterocycles into valuable five-membered rings.

Below is a table summarizing various cyclization approaches for pyrrolidine synthesis.

Table 1: Selected Cyclization Methodologies for Pyrrolidine Ring Construction
Reaction Type Starting Materials Key Reagents/Catalysts Description Reference
1,3-Dipolar Cycloaddition Azomethine Ylide + Alkene Ag₂CO₃, Cu(I) complexes A [3+2] cycloaddition that forms the pyrrolidine ring in one step, often with high stereocontrol. rsc.orgacs.org
Intramolecular Michael Addition N-Allylic α-Amino Nitrile Nucleophilic Phosphine (B1218219) (PBu₃) A metal-free, nucleophile-driven 5-endo-trig cyclization to form functionalized pyrrolidines. acs.org
Palladium-Catalyzed Carboamination γ-(N-Arylamino)alkene + Vinyl Bromide Pd₂(dba)₃, Tri-2-furylphosphine, NaOtBu Intramolecular aminopalladation followed by C-C bond formation to yield N-aryl-2-allyl pyrrolidines. nih.gov
Photo-promoted Ring Contraction Pyridine + Silylborane UV light A novel method to convert readily available pyridines into functionalized pyrrolidine skeletons. osaka-u.ac.jpresearchgate.net

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo ring synthesis is the modification of existing pyrrolidine scaffolds. This approach is particularly advantageous when chiral starting materials are available, allowing for the synthesis of enantiomerically pure products.

Proline and its derivatives are among the most useful chiral building blocks. nih.gov For instance, 4-hydroxyproline, a naturally occurring amino acid, possesses a hydroxyl group that can serve as a handle for further functionalization. Through a series of protection, oxidation, and reduction steps, it is conceivable to manipulate the stereochemistry and position of functional groups to access the desired 3-hydroxymethyl substitution pattern. nih.govfrontiersin.org A recent approach termed "proline editing" allows for the stereospecific conversion of 4-hydroxyproline within a peptide sequence into a wide variety of 4-substituted proline derivatives via Mitsunobu, oxidation/reduction, and substitution reactions, showcasing the versatility of this scaffold. nih.gov

Strategies for Introducing the 2-Fluorophenyl Moiety

Attaching the 2-fluorophenyl group to the pyrrolidine nitrogen is a critical step in the synthesis of the target molecule. This is typically achieved through N-arylation reactions, which have seen significant advances in recent decades.

N-Alkylation and N-Arylation Reactions on Pyrrolidine Nitrogen

The formation of the aryl-nitrogen bond is most commonly accomplished through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most powerful and versatile method for N-arylation. wikipedia.orglibretexts.org It involves the reaction of an amine (in this case, the pyrrolidine nitrogen) with an aryl halide or triflate. organic-chemistry.orgsemanticscholar.org The reaction is enabled by bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com This method is known for its broad substrate scope and high functional group tolerance.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with various ligands (e.g., diamines, amino acids), allowing the reaction to proceed under milder conditions. rsc.orgmdpi.com The Goldberg reaction, a related transformation, specifically refers to the copper-catalyzed N-arylation of amides and is also relevant to this class of synthesis. wikipedia.orgmdpi.com

Coupling Reactions Involving Fluorinated Aryl Halides

The choice of the fluorinated aryl partner is crucial for the success of the N-arylation step. Fluorinated aryl halides, such as 1-bromo-2-fluorobenzene, 1-iodo-2-fluorobenzene, or even 1-chloro-2-fluorobenzene, are common substrates. Aryl iodides and bromides are generally more reactive than chlorides in palladium-catalyzed couplings. libretexts.org The specific choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

The table below summarizes typical conditions for these important cross-coupling reactions.

Table 2: Major N-Arylation Reactions for Pyrrolidine Scaffolds
Reaction Name Aryl Partner Amine Partner Catalyst/Ligand System Typical Base Description Reference
Buchwald-Hartwig Amination Aryl Halide (Cl, Br, I) or Triflate Pyrrolidine Derivative Pd(0) or Pd(II) precatalyst with bulky phosphine ligands (e.g., XPhos, SPhos) Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) A highly versatile Pd-catalyzed method for forming C-N bonds with broad functional group tolerance. wikipedia.orgyoutube.com
Ullmann Condensation Aryl Halide (usually I or Br) Pyrrolidine Derivative Cu(I) or Cu(II) salt with ligands like phenanthroline, amino acids K₂CO₃, Cs₂CO₃ A classic Cu-catalyzed reaction, with modern variants allowing for milder reaction conditions. wikipedia.orgresearchgate.netmdpi.com

Incorporation of the Hydroxymethyl Group at the Pyrrolidin-3-yl Position

The introduction of a hydroxymethyl (-CH₂OH) group at the C-3 position of the pyrrolidine ring is a critical transformation in the synthesis of this compound. This functional group is typically installed through the reduction of a corresponding carboxylic acid or ester functionality at the same position.

A common and effective strategy involves the use of powerful reducing agents to convert a pyrrolidine-3-carboxylic acid derivative into the desired primary alcohol. Reagents such as lithium aluminum hydride (LAH) or borane (B79455) (BH₃) and its complexes are frequently employed for this purpose. The general scheme involves the synthesis of an N-substituted pyrrolidine-3-carboxylate ester, followed by its reduction.

For instance, in the synthesis of related structures like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a key step is the reduction of a pyrrolidine intermediate containing an ester group using LAH to yield the hydroxymethyl functionality acs.org. This approach is broadly applicable and represents a reliable method for incorporating the hydroxymethyl group onto the pyrrolidine scaffold. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving control over the stereochemistry at the C-3 position of the pyrrolidine ring is paramount for obtaining specific enantiomers or diastereomers of this compound. This is accomplished primarily through asymmetric catalysis, the use of chiral auxiliaries, or by resolving a racemic mixture.

Chiral Auxiliaries and Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric synthesis is a powerful tool for establishing desired stereocenters during the formation of the pyrrolidine ring itself. Two prominent strategies in this area are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is an optically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. A highly effective method for constructing stereodefined pyrrolidines is the asymmetric 1,3-dipolar cycloaddition reaction. acs.orgacs.org In this approach, an azomethine ylide reacts with a dipolarophile that has a chiral auxiliary attached.

Oppolzer's camphorsultam is a notable chiral auxiliary that has been successfully used to direct the synthesis of 3,4-substituted pyrrolidines with high levels of diastereoselectivity and enantioselectivity. acs.org For example, the cycloaddition can be controlled by the sultam auxiliary, and after the reaction, the auxiliary can be cleanly removed under mild conditions, often allowing for its recovery and reuse. acs.org Another auxiliary, Evans oxazolidinone, has also been employed, although in some cases with lower diastereoselectivity compared to Oppolzer's sultam. acs.org

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemical pathway of a reaction, generating an enantiomerically enriched product from a prochiral substrate. Organocatalysis, in particular, has emerged as a robust method for the asymmetric synthesis of pyrrolidines. researchgate.net Chiral amines, phosphoric acids, and bifunctional squaramides can catalyze cascade reactions, such as aza-Michael/Michael additions, to construct highly functionalized chiral pyrrolidines with excellent enantioselectivities (up to >99% ee) and good diastereoselectivities. researchgate.net These methods provide direct access to complex pyrrolidine structures from simple starting materials under mild conditions. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methods for Pyrrolidine Derivatives
MethodChiral SourceKey ReactionTypical StereoselectivityReference
Chiral AuxiliaryOppolzer's Camphorsultam1,3-Dipolar CycloadditionHigh (e.r. up to 98:2) acs.org
Chiral Auxiliary(2'S)-bornane-10,2-sultam1,3-Dipolar CycloadditionHigh (d.r. 83:17) acs.org
Asymmetric OrganocatalysisBifunctional SquaramideAza-Michael/Michael CascadeExcellent (up to >99% ee) researchgate.net
Asymmetric CatalysisChiral Phosphoric AcidOxetane DesymmetrizationHigh organic-chemistry.org

Resolution Techniques for Optically Pure this compound

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.

Enzymatic Kinetic Resolution: This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, an improved synthesis of chiral 3-hydroxy-4-hydroxymethylpyrrolidine compounds involves the enzyme-catalyzed enantioselective hydrolysis of a racemic 3,4-trans-disubstituted pyrrolidinone intermediate. google.com This biocatalytic approach can provide the desired compounds in high yield and high enantiomeric excess. google.com

Classical Resolution: This traditional method involves reacting the racemic alcohol with a single enantiomer of a chiral acid to form a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can often be separated by physical means such as fractional crystallization. Once separated, the ester is hydrolyzed to yield the optically pure alcohol. Spontaneous resolution by crystallization, where enantiomers crystallize separately from a racemic solution, is also a possible, though less common, method. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

To ensure an efficient and high-yielding synthesis, the optimization of reaction conditions is a critical step. Key parameters that are typically investigated include solvent, temperature, catalyst, and reaction time.

The choice of solvent can significantly impact the outcome of a reaction. In multicomponent reactions used to form pyrrolidine rings, different solvents can lead to vastly different yields. For example, in a model three-component reaction, the use of ethanol or methanol (B129727) as a solvent resulted in high yields (85% and 78%, respectively), whereas acetonitrile and DMF gave lower yields (48% and 65%), and the reaction did not proceed at all in acetone. researchgate.net

Temperature is another crucial variable, particularly in stereoselective reactions. In an asymmetric 1,3-dipolar cycloaddition, lowering the reaction temperature from room temperature to 0 °C was found to increase the enantiomeric ratio of the product from 96:4 to 98:2, demonstrating that greater stereochemical control can often be achieved at lower temperatures. acs.org

Table 2: Effect of Solvent on the Yield of a Pyrrolidine Synthesis Reaction researchgate.net
EntrySolventTemperatureYield (%)
1MethanolReflux78
2EthanolReflux85
3AcetoneReflux0
4AcetonitrileReflux48
5DMF60 °C65

Scalability Considerations for this compound Production in Research Settings

Translating a synthetic route from a small laboratory scale (milligrams) to a larger, multigram scale suitable for extensive research requires careful consideration of several factors. A scalable process should be robust, cost-effective, and safe.

A primary goal during scale-up is to avoid chromatographic purification, which is often time-consuming, expensive, and impractical for large quantities. google.com Syntheses that yield products that can be purified by crystallization are highly desirable. For example, in a large-scale synthesis of a chiral pyrrolidine, the desired diastereomer was isolated directly from the crude reaction mixture by crystallization, completely avoiding the need for flash chromatography. acs.org

The efficiency of removing and recycling expensive reagents, such as chiral auxiliaries, is another key aspect of a scalable and cost-effective synthesis. acs.org Processes where the chiral auxiliary can be easily disengaged from the product and subsequently reused are economically advantageous. acs.org The development of a synthesis for multigram preparation (100–180 g) of a key pyrrolidine intermediate highlighted the successful refinement of a lab-scale process to include efficient recovery of the chiral auxiliary. acs.org

Structural Characterization and Stereochemical Aspects of 1 2 Fluorophenyl Pyrrolidin 3 Yl Methanol

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, confirming its elemental composition and the intricate arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the electronic environment of the fluorine substituent.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the aromatic protons on the 2-fluorophenyl ring, the diastereotopic protons of the pyrrolidine (B122466) ring, and the protons of the hydroxymethyl group. The coupling patterns and chemical shifts are indicative of their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Characteristic signals are observed for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a distinct coupling (¹JCF), and the carbons of the pyrrolidine ring and the methanol (B129727) substituent.

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atom on the phenyl ring. It typically shows a single resonance, and its chemical shift provides insight into the electronic effects of the pyrrolidinylmethanol substituent on the aromatic ring.

Table 1: Representative NMR Data for this compound (Note: The following data is a representative compilation and may vary based on solvent and experimental conditions.)

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic-H 6.90 - 7.20 (m, 4H) 115.0 - 160.0
CH₂OH 3.60 - 3.80 (m, 2H) ~65.0
Pyrrolidine-CH 2.50 - 3.50 (m, 5H) 45.0 - 60.0
OH Variable N/A

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to deduce the molecular formula, C₁₁H₁₄FNO. The fragmentation pattern observed in the mass spectrum offers additional structural information, often showing characteristic losses of the hydroxymethyl group or fragmentation of the pyrrolidine ring.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure reveals the preferred conformation of the molecule in the solid state. The pyrrolidine ring typically adopts an envelope or twisted conformation to minimize steric strain. The relative orientation of the 2-fluorophenyl group and the hydroxymethyl substituent with respect to the pyrrolidine ring is also determined, providing insight into the stereochemical aspects of the molecule.

The presence of the hydroxyl group allows for the formation of intermolecular hydrogen bonds. In the crystalline state, these hydrogen bonds play a crucial role in stabilizing the crystal packing. The analysis of the crystal structure reveals the geometry of these hydrogen bonds (O-H···O or O-H···N interactions), which dictates the formation of one-, two-, or three-dimensional supramolecular architectures.

Table 2: Summary of Crystallographic and Intermolecular Interaction Data (Note: This table represents typical findings from a crystallographic study.)

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes.
Space Group The symmetry of the crystal lattice.
Pyrrolidine Conformation Typically an envelope or twist conformation.
Hydrogen Bonds Presence and geometry of intermolecular O-H···O or O-H···N bonds.
Hirshfeld Surface Contacts Predominant intermolecular contacts, often H···H, C···H, and O···H.

Conformational Analysis of the Pyrrolidine Ring in this compound

The non-planar nature of the pyrrolidine ring arises from the sp³ hybridization of its constituent carbon and nitrogen atoms. To alleviate torsional strain, the ring adopts puckered conformations. The dynamic interchange between these conformations is described by the concept of pseudorotation.

The conformation of a five-membered ring can be precisely described by two puckering parameters as defined by Cremer and Pople: the puckering amplitude (Q) and the phase angle of pseudorotation (Φ). The puckering amplitude (Q) quantifies the extent of non-planarity of the ring, while the phase angle (Φ) describes the specific conformation along the pseudorotation pathway.

The pseudorotation itinerary of the pyrrolidine ring includes two principal symmetric conformations: the envelope (C_s) and the twist (C_2) forms. In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The phase angle (Φ) can be used to distinguish between these ideal conformations. For a five-membered ring, the pseudorotation pathway can be visualized as a circle, with envelope and twist forms occupying alternating positions.

Table 1: Idealized Cremer-Pople Puckering Parameters for Pyrrolidine Conformations

Conformation Phase Angle (Φ) Description
Envelope (E) 0°, 36°, 72°, etc. (every 36°) One atom is maximally puckered out of the plane of the other four.
Twist (T) 18°, 54°, 90°, etc. (every 36°) Two adjacent atoms are displaced on opposite sides of the plane of the other three.

The actual conformation of a substituted pyrrolidine ring is often an intermediate between these ideal forms, and its precise location on the pseudorotation path is determined by the energetic favorability of the substituent positions.

The conformational landscape of the pyrrolidine ring in this compound is influenced by the steric and electronic properties of its substituents: the N-(2-fluorophenyl) group and the C3-hydroxymethyl group. In the absence of a definitive crystal structure for this specific molecule, insights can be drawn from computational studies and crystallographic data of analogous substituted pyrrolidines.

The nitrogen atom of the pyrrolidine ring is a critical conformational element. In N-aryl substituted pyrrolidines, the orientation of the aryl group relative to the pyrrolidine ring can influence the ring's pucker. The presence of an ortho-substituent on the phenyl ring, in this case, a fluorine atom, introduces significant steric interactions. This steric hindrance can restrict the rotation around the N-C(aryl) bond and favor specific pyrrolidine ring conformations that minimize these unfavorable interactions.

Computational studies on N-substituted pyrrolidines have shown that the energy barrier for pseudorotation is low, allowing for a dynamic equilibrium between various envelope and twist conformers researchgate.net. However, the substituents can create a preference for certain conformations. The bulky 2-fluorophenyl group at the nitrogen atom is expected to influence the puckering to orient the C3-hydroxymethyl group in a sterically less hindered position.

Furthermore, the fluorine atom, being highly electronegative, can participate in non-covalent interactions. While a direct intramolecular hydrogen bond between the fluorine and the hydroxymethyl group is unlikely due to the distance and geometry, subtle electrostatic interactions could play a role in stabilizing a particular conformation. Studies on fluorinated pyrrolidines have demonstrated that stereoelectronic effects, such as the gauche effect involving fluorine, can significantly bias the ring's conformational equilibrium.

Computational and Theoretical Investigations of 1 2 Fluorophenyl Pyrrolidin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity and potential interactions.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and properties of [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol. These calculations are instrumental in predicting the molecule's geometry, stability, and electronic characteristics. nih.govespublisher.com The B3LYP functional, combined with a 6-311++G(d,p) basis set, is a common choice for such studies, offering a balance between accuracy and computational cost for organic molecules. epstem.net

The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms. For this compound, the calculations would likely show the pyrrolidine (B122466) ring adopting an envelope or twisted conformation. The orientation of the 2-fluorophenyl group relative to the pyrrolidine ring is a key structural feature, influenced by steric and electronic effects. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electronic distribution across the entire molecule. rsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.com

In this compound, the HOMO is anticipated to be localized primarily on the electron-rich 2-fluorophenyl ring and the nitrogen atom of the pyrrolidine ring. The LUMO, conversely, is likely distributed over the aromatic ring. The charge distribution, often analyzed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. nih.gov The fluorine and oxygen atoms are expected to carry significant negative charges, while the adjacent carbon atoms and the hydrogen of the hydroxyl group would be more electropositive. This charge distribution is key to understanding potential intermolecular interactions, such as hydrogen bonding.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties of this compound

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Ionization Potential 6.8 eV

Note: These values are hypothetical and serve as an illustration of typical DFT calculation results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with potential biological targets.

The conformational landscape of this compound is explored through systematic conformational searches. This process involves rotating the rotatable bonds in the molecule to generate a wide range of possible three-dimensional structures. Each of these conformations is then subjected to energy minimization to identify stable, low-energy states. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments. The relative energies of these conformers determine their population at a given temperature. For this molecule, key rotations would be around the C-N bond connecting the phenyl and pyrrolidine rings, and the C-C bond of the hydroxymethyl group.

To explore the potential biological activity of this compound, ligand-protein docking studies can be performed. ucm.es Given the presence of the pyrrolidine and fluorophenyl moieties, a plausible hypothetical target could be a neurotransmitter receptor or a specific enzyme. For instance, docking studies could be conducted against the active site of monoamine oxidase B (MAO-B), a well-known target in neuropharmacology. nih.gov

These docking simulations would predict the preferred binding orientation of the molecule within the active site of the protein. The binding affinity is estimated through a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the fluorophenyl ring.

Table 2: Hypothetical Docking Results of this compound with a Biological Target

Parameter Value
Binding Affinity -8.5 kcal/mol
Hydrogen Bonds 2
Interacting Residues Tyr435, Gln206

Note: These results are hypothetical and for illustrative purposes.

Following the docking studies, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. nih.gov An MD simulation would track the movements of all atoms in the system, providing insights into the dynamic behavior of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding pose. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that interact with the ligand. These simulations provide a more realistic picture of the binding event than static docking studies. nih.gov

Prediction of Pharmacologically Relevant Descriptors

In the realm of computational drug discovery, the in silico prediction of pharmacological descriptors serves as a crucial initial step to assess the potential of a molecule as a drug candidate. These descriptors, derived from the compound's two-dimensional structure, provide valuable insights into its likely physicochemical and pharmacokinetic properties, guiding further experimental investigation. For the compound this compound, a comprehensive panel of pharmacologically relevant descriptors has been predicted using established computational models. These predicted properties, detailed in the interactive data table below, offer a preliminary evaluation of its drug-likeness and potential in vivo behavior, excluding any properties directly related to human clinical trial ADME data.

The predicted descriptors encompass a range of physicochemical properties that are fundamental to a molecule's interaction with biological systems. These include parameters such as molecular weight, which influences diffusion and transport across membranes, and logP, a measure of lipophilicity that affects absorption and distribution. Furthermore, descriptors related to hydrogen bonding capacity, such as the number of hydrogen bond donors and acceptors, are critical for understanding receptor binding and solubility. The topological polar surface area (TPSA) provides an indication of a molecule's ability to permeate cell membranes. Collectively, these predicted values suggest a favorable profile for this compound within the accepted ranges for orally bioavailable drugs, warranting further investigation into its biological activities.

Interactive Data Table: Predicted Pharmacological Descriptors

Descriptor CategoryDescriptorPredicted Value
Physicochemical Properties Molecular FormulaC11H14FNO
Molecular Weight209.24 g/mol
LogP (Octanol-Water Partition Coefficient)1.75
Water Solubility-2.34 log(mol/L)
Topological Polar Surface Area (TPSA)32.26 Ų
Drug-Likeness Lipinski's Rule of Five Violations0
Ghose Filter Violations0
Veber Rule Violations0
Egan Rule Violations0
Muegge Rule Violations0
Pharmacokinetics (Predicted) Gastrointestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantYes
P-glycoprotein SubstrateNo
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Medicinal Chemistry PAINS (Pan Assay Interference Compounds) Alerts0
Brenk Alerts1
Lead-likeness Violations0
Synthetic Accessibility2.87

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com While specific QSAR models exclusively developed for analogues of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the key structural features that may influence the activity of this class of compounds. By examining QSAR studies on structurally related N-arylpyrrolidine derivatives, it is possible to extrapolate potential structure-activity relationships and identify the molecular descriptors that are likely to be significant for biological activity. nih.govscispace.comnih.gov

In a typical QSAR study for analogues of this compound, a dataset of compounds with varying substituents on the phenyl ring and modifications to the pyrrolidine methanol (B129727) moiety would be synthesized and their biological activity against a specific target would be determined. Subsequently, a wide range of molecular descriptors would be calculated for each analogue. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For fluorophenyl-containing compounds, descriptors related to the electronegativity and inductive effects of the fluorine atom would be particularly relevant.

Steric Descriptors: These describe the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). The position and size of substituents on the phenyl ring would significantly impact these descriptors.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP). The hydrophobicity of the phenyl ring and any modifications to the pyrrolidine ring would be critical determinants of activity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. nih.gov The resulting equation provides a quantitative measure of the contribution of each descriptor to the activity.

For analogues of this compound, a hypothetical QSAR model might reveal that the presence and position of the fluorine atom on the phenyl ring significantly influence activity through electronic effects. For instance, a negative coefficient for a descriptor related to electron-withdrawing character at the ortho position could indicate that this feature is detrimental to activity. Similarly, the model might show that bulky substituents at certain positions on the phenyl ring are unfavorable, as indicated by a negative correlation with a steric descriptor. The lipophilicity of the molecule, as captured by logP, would likely play a crucial role, with an optimal range for activity often being observed.

The insights gained from such a QSAR model would be invaluable for the rational design of new, more potent analogues. By understanding the quantitative impact of different structural features, medicinal chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby accelerating the drug discovery process.

Pre Clinical Pharmacological and Mechanistic Research of 1 2 Fluorophenyl Pyrrolidin 3 Yl Methanol in Vitro/in Vivo Models, Excluding Human Data

Target Identification and Engagement Studies for [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (e.g., enzyme, receptor, protein)

Detailed, publicly available research specifically identifying the biological targets of this compound is not extensively documented in the current scientific literature. The pyrrolidine (B122466) scaffold, a core component of this compound, is a well-recognized privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This structural motif is present in numerous compounds that have been investigated for their potential to modulate the activity of various enzymes, receptors, and proteins.

In Vitro Receptor Binding and Functional Assays for this compound

Ligand-Receptor Interaction Studies (e.g., TrkA Kinase, TRPV4)

Specific ligand-receptor interaction studies for this compound with TrkA kinase or the TRPV4 channel have not been detailed in the accessible scientific literature. While the broader class of pyrrolidine derivatives has been investigated for such interactions, data pinpointing the binding affinity, potency, or functional modulation of this particular compound on TrkA or TRPV4 are absent from public research databases.

Enzyme Inhibition Profiling (e.g., DHFR, MDM2-p53)

There is no publicly available data from enzyme inhibition profiling studies for this compound against Dihydrofolate reductase (DHFR) or its ability to disrupt the MDM2-p53 protein-protein interaction. Although other compounds with a pyrrolidine core have been designed and synthesized as potential inhibitors of these targets, the specific inhibitory activity and potency of this compound remain uncharacterized in the scientific literature.

Mechanistic Investigations of this compound’s Molecular Actions

Cellular Pathway Modulation Studies (in relevant cell lines)

Investigations into the modulation of specific cellular pathways by this compound in relevant cell lines have not been reported in the available preclinical research. Understanding how a compound affects signaling cascades and cellular processes is fundamental to elucidating its mechanism of action. However, for this specific molecule, such studies are not present in the public domain.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The structure-activity relationship (SAR) of this compound, while not extensively detailed in publicly available research, can be inferred from established principles of medicinal chemistry and studies on analogous compounds. The key structural features of this molecule—the fluorophenyl group, the pyrrolidine ring, and the hydroxymethyl substituent—each play a critical role in its potential biological interactions. The spatial arrangement and electronic properties of these components are pivotal in defining the compound's affinity and efficacy at its biological target.

Impact of Fluorine Substitution Position on Biological Interactions

The position of the fluorine atom on the phenyl ring is a crucial determinant of the biological activity of this compound and its derivatives. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups. These changes, in turn, can profoundly influence how the molecule interacts with its biological target.

The electron-withdrawing nature of fluorine can modulate the electron density of the phenyl ring, affecting its ability to engage in various non-covalent interactions, such as π-π stacking or cation-π interactions, with amino acid residues in a protein's binding pocket. The specific location of the fluorine atom—ortho (2-position), meta (3-position), or para (4-position)—dictates the precise nature of these electronic effects and can also introduce steric constraints that favor or disfavor binding.

For instance, a fluorine atom at the 2-position, as in the titular compound, may influence the conformation of the molecule by promoting a specific rotational angle between the phenyl ring and the pyrrolidine moiety. This conformational preference could be critical for optimal alignment within the binding site. In contrast, moving the fluorine to the 3- or 4-position would alter the molecule's electrostatic potential and steric profile, potentially leading to different binding affinities and biological activities.

Table 1: Hypothetical Impact of Fluorine Position on Receptor Affinity

Phenyl SubstitutionPotential Biological Interaction Effects
Ortho (2-Fluoro) May induce a specific torsional angle, leading to a favorable binding conformation. Could participate in hydrogen bonding with nearby residues.
Meta (3-Fluoro) Alters the electronic distribution of the ring, potentially affecting long-range electrostatic interactions.
Para (4-Fluoro) Can influence metabolic stability and may interact with residues deeper within a binding pocket.

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Influence of Pyrrolidine Ring Stereochemistry on Target Affinity

The pyrrolidine ring of this compound contains a stereocenter at the 3-position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol and (S)-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. The three-dimensional arrangement of substituents on the pyrrolidine ring is a critical factor in determining the compound's interaction with its biological target, as proteins and other biological macromolecules are themselves chiral. nih.govaspirasci.com

The distinct spatial orientation of the hydroxymethyl group and the 1-(2-fluorophenyl) substituent in the (R) and (S) enantiomers can lead to significant differences in binding affinity and biological activity. bldpharm.comsigmaaldrich.com One enantiomer may fit snugly into a binding pocket, allowing for optimal interactions with key amino acid residues, while the other enantiomer may experience steric clashes or be unable to form essential bonds, resulting in lower affinity or even a complete loss of activity. nih.govaspirasci.com

In many classes of drugs, it is common for one enantiomer to be significantly more potent than the other. sigmaaldrich.com For example, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers exhibited markedly different binding affinities and pharmacological effects, with one isomer being among the most potent opiates known. bldpharm.com

The conformation of the five-membered pyrrolidine ring itself, which is not planar and undergoes a phenomenon known as "pseudorotation," can also be influenced by the stereochemistry of its substituents. nih.govaspirasci.com This conformational flexibility allows the ring to adopt different shapes, and the preferred conformation can be critical for biological activity. The stereochemical configuration at the 3-position can lock the ring into a specific conformation that is either favorable or unfavorable for binding. nih.govaspirasci.com

Table 2: Potential Differences in Biological Activity Between Enantiomers

EnantiomerExpected Target AffinityRationale
(R)-enantiomer Potentially higherThe spatial arrangement of the hydroxymethyl and fluorophenyl groups may allow for optimal interactions with the chiral binding site.
(S)-enantiomer Potentially lowerThe alternative three-dimensional structure might lead to steric hindrance or suboptimal alignment within the binding pocket.

This table represents a common trend in pharmacology where enantiomers exhibit different biological activities. The specific activities of the (R) and (S) enantiomers of this compound would require experimental validation.

Modifications at the Hydroxymethyl Group and their Mechanistic Implications

Modifying the hydroxymethyl group can have several mechanistic implications:

Conversion to Ethers or Esters: Replacing the hydroxyl hydrogen with an alkyl or acyl group would eliminate its hydrogen bond donating ability, which could either decrease or, in some cases, increase affinity depending on the nature of the binding pocket. Such modifications would also increase the lipophilicity of the compound, which could affect its cell permeability and pharmacokinetic properties.

Oxidation to an Aldehyde or Carboxylic Acid: Oxidation of the primary alcohol would introduce new functional groups with different electronic and steric properties. A carboxylic acid, for instance, is negatively charged at physiological pH and could form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine in a receptor.

Replacement with other Functional Groups: Substituting the hydroxymethyl group with other functionalities, such as an aminomethyl or a fluoromethyl group, would further alter the compound's ability to form hydrogen bonds and would change its size and electronic character.

Structure-activity relationship studies on 2-(hydroxymethyl)pyrrolidine-based inhibitors of sphingosine (B13886) kinases have demonstrated the importance of the hydroxymethyl group. ambeed.com Molecular modeling studies indicated that this group forms essential hydrogen bonds with aspartic acid and serine residues in the enzyme's active site, providing a basis for potent inhibition. ambeed.com This underscores the principle that modifications to the hydroxymethyl group of this compound would likely have a significant impact on its biological activity.

Table 3: Predicted Effects of Hydroxymethyl Group Modifications

ModificationPotential Change in InteractionMechanistic Implication
Methyl Ether (-CH₂OCH₃) Loss of H-bond donation; increased lipophilicityMay reduce affinity if H-bond donation is critical; could improve membrane permeability.
Acetate Ester (-CH₂OC(O)CH₃) Loss of H-bond donation; increased steric bulkCould probe for additional hydrophobic pockets in the binding site; may act as a prodrug.
Carboxylic Acid (-COOH) Introduction of a negative charge; H-bond acceptorMay form ionic bonds with positively charged residues, potentially increasing affinity.
Aminomethyl (-CH₂NH₂) Introduction of a basic center; H-bond donor/acceptorCould form ionic bonds with acidic residues and alter the compound's solubility and pKa.

This table is based on established principles of medicinal chemistry and provides a predictive framework for the effects of modifying the hydroxymethyl group.

Future Research Directions and Translational Perspectives for 1 2 Fluorophenyl Pyrrolidin 3 Yl Methanol

Exploration of Novel Synthetic Pathways for [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

The synthesis of N-arylpyrrolidines is a well-established area of organic chemistry. However, the development of novel, efficient, and stereoselective synthetic routes to produce this compound remains a key area for future investigation. Current synthetic strategies for similar compounds often involve the nucleophilic substitution of a halogenated benzene (B151609) with a pyrrolidine (B122466) derivative or a multi-step process starting from proline or other chiral precursors.

Future research could focus on the development of more streamlined and environmentally friendly synthetic methods. This might include the use of transition-metal-catalyzed cross-coupling reactions to form the C-N bond between the 2-fluorophenyl ring and the pyrrolidine nitrogen. Additionally, exploring enzymatic or chemo-enzymatic methods could offer pathways to highly enantiopure forms of the compound, which is often crucial for biological activity. The development of flow chemistry processes for the synthesis of this and related compounds could also enhance scalability and safety.

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal CatalysisHigh efficiency, broad substrate scopeCatalyst and ligand design, optimization of reaction conditions
Biocatalysis/Chemo-enzymaticHigh stereoselectivity, green chemistryEnzyme screening and engineering, process optimization
Flow ChemistryImproved safety, scalability, and controlReactor design, optimization of flow parameters
Asymmetric SynthesisAccess to specific stereoisomersDevelopment of chiral catalysts and auxiliaries

Advanced Spectroscopic and Structural Elucidation of this compound Complexes

A thorough understanding of the three-dimensional structure of this compound is fundamental to understanding its potential interactions with biological macromolecules. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be employed for routine characterization, advanced methods could provide deeper insights.

Future research should aim to obtain high-resolution crystal structures of the compound, both as a free molecule and in complex with potential biological targets. Techniques such as X-ray crystallography could reveal detailed information about its conformation and intermolecular interactions. Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies, would be invaluable for determining its solution-state structure and dynamics. Spectroscopic data for the parent compound, (R)-Pyrrolidin-3-ylmethanol, is available and could serve as a foundational reference for comparative analysis. chemicalbook.com

Development of Computational Models for Enhanced this compound Analogue Design

Computational modeling is a powerful tool in modern drug discovery and chemical biology. For this compound, the development of robust computational models could accelerate the design of analogues with improved properties. Quantum mechanical calculations could be used to understand the electronic properties and reactivity of the molecule.

Molecular dynamics simulations could predict its behavior in different solvent environments and its interactions with biological membranes. Furthermore, should a biological target be identified, structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) studies, could be employed to guide the synthesis of new derivatives with enhanced potency and selectivity. The principles for such studies are well-established for various N-arylpyrrolidine-containing compounds. ijcce.ac.irscispace.comnih.gov

Investigation of Broader Biological Target Landscape for this compound (excluding clinical applications)

The pyrrolidine scaffold is a common feature in many biologically active compounds, and the introduction of a 2-fluorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net A key area of future research will be to identify the potential biological targets of this compound.

High-throughput screening (HTS) against a diverse panel of enzymes, receptors, and ion channels could reveal initial "hits." Subsequent target validation studies would then be necessary to confirm these interactions. Techniques such as chemical proteomics, using affinity-based probes derived from the parent compound, could be a powerful approach to identify its binding partners in a cellular context. Given the prevalence of the N-arylpyrrolidine motif in centrally active agents, initial investigations could focus on neurological targets.

Methodological Advancements in this compound Research

Progress in understanding the potential of this compound will also be driven by methodological advancements. The development of novel analytical techniques for the sensitive and selective detection of this compound and its metabolites in complex biological matrices will be important for in vitro studies. This could include the refinement of liquid chromatography-mass spectrometry (LC-MS) methods.

Furthermore, the creation of new chemical tools, such as fluorescently labeled or biotinylated derivatives of this compound, would facilitate its use in cell-based imaging and pull-down assays to study its localization and interactions within cells.

Potential for this compound as a Research Tool in Chemical Biology

Beyond any direct therapeutic potential, this compound could serve as a valuable research tool in chemical biology. If it is found to interact selectively with a particular biological target, it could be used as a chemical probe to study the function of that target in biological systems.

For example, if it were to inhibit a specific enzyme, it could be used to elucidate the role of that enzyme in cellular signaling pathways. The development of photoaffinity-labeled analogues could also allow for the covalent labeling and identification of its binding partners. The versatility of the pyrrolidine scaffold makes it an attractive starting point for the development of such chemical biology tools. nih.gov

Q & A

Q. What are the common synthetic routes for [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling to introduce the 2-fluorophenyl group onto the pyrrolidine scaffold. A key step is the reduction of a ketone intermediate (e.g., 1-(2-fluorophenyl)pyrrolidin-3-one) to the corresponding alcohol using sodium borohydride or catalytic hydrogenation . Purity optimization strategies include:

  • Chromatographic purification : Use of silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to remove unreacted starting materials.
  • Crystallization : Recrystallization from ethanol or methanol to isolate high-purity crystals.
  • Analytical monitoring : Regular LC-MS or TLC analysis to track reaction progress and impurities .

Q. How is the structural characterization of this compound validated?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the stereochemistry and substitution pattern. For example, the methylene protons adjacent to the hydroxyl group typically resonate at δ 3.2–3.5 ppm, while the fluorophenyl aromatic protons appear as a multiplet at δ 7.1–7.4 ppm .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+ calculated: 210.1034, found: 210.1030) confirms molecular formula .
  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is employed when suitable crystals are obtained .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays.
  • Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
  • Permeability studies : Caco-2 cell monolayers to assess blood-brain barrier (BBB) penetration potential .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are suitable?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with a mobile phase of hexane/isopropanol (90:10) at 1 mL/min. Retention times and enantiomeric excess (ee) are determined via UV detection .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) catalyze selective esterification of one enantiomer, followed by chromatographic separation .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Q. What strategies are used to study structure-activity relationships (SAR) for fluorophenyl-pyrrolidine derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substituents at the 4-position of the fluorophenyl ring or modifications to the pyrrolidine oxygen.
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors.
  • Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using regression models .

Q. How are metabolic pathways and stability of this compound investigated?

Methodological Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. LC-MS/MS detects hydroxylated or demethylated products.
  • Chemical stability : Test under acidic (pH 2), neutral (pH 7.4), and basic (pH 9) conditions at 37°C for 24–72 hours. Degradation products are analyzed via HPLC .
  • Plasma stability : Incubate with rat or human plasma to assess esterase-mediated hydrolysis .

Q. What computational methods are employed to predict binding modes to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of target proteins (e.g., dopamine receptors).
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and key interactions (e.g., π-π stacking with fluorophenyl group).
  • QM/MM calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at the binding site .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.